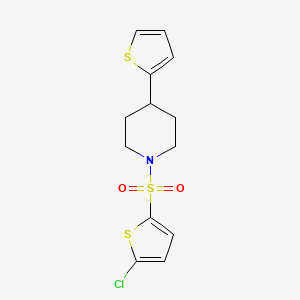

![molecular formula C18H11Cl2N5O2 B2748668 4-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919842-21-0](/img/structure/B2748668.png)

4-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

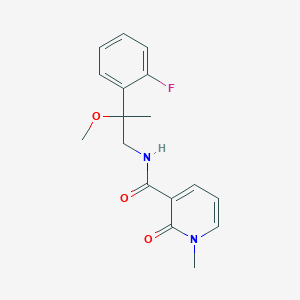

- The compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine core.

- It has a 4-chlorophenyl group and a 4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl group attached to the benzamide.

Synthesis Analysis

- The synthesis of this compound involves the reaction of appropriate starting materials under specific conditions.

- Further details on the synthetic route would require access to specific research papers.

Molecular Structure Analysis

- The molecular structure includes a pyrazolo[3,4-d]pyrimidine ring system.

- The 4-chlorophenyl and 4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl groups are attached to the benzamide moiety.

Chemical Reactions Analysis

- The compound may participate in various chemical reactions, including substitution, oxidation, and reduction.

- Specific reactions would depend on the functional groups present.

Physical And Chemical Properties Analysis

- Physical Properties :

- Melting Point : Approximately 227°C.

- Color : White powder.

- Chemical Properties :

- NMR Spectrum : Peaks corresponding to different protons in the molecule.

- IR Spectrum : Peaks related to functional groups (e.g., C=O, C=C, C=N).

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

A study focused on the synthesis of novel pyrazolopyrimidine derivatives that exhibited anticancer and anti-5-lipoxygenase activities, highlighting their potential in treating cancers and inflammatory conditions (Rahmouni et al., 2016).

Molecular Modelling and COX-2 Inhibition

Another research demonstrated the synthesis of pyrazolo[3,4‐d]pyrimidine derivatives as COX-2 selective inhibitors. These compounds were prepared to explore their anti-inflammatory properties, and molecular modelling studies confirmed their biological activity (Raffa et al., 2009).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives with pyrazolopyrimidine structures have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds showed higher anticancer activity than reference drugs, indicating their potential as therapeutic agents (Hafez et al., 2016).

Antiviral Activity Against Influenza

A study detailed the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed remarkable antiavian influenza virus activity. These compounds represent a new route to potent antiviral agents (Hebishy et al., 2020).

Anticancer Activity of Spiro Derivatives

Research into spiro[pyrazolo[4,3-d]pyrimidinones and spiro[benzo[4,5]thieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-diones explored their synthesis and evaluation for anticancer activity. Several compounds from this study were found to be active against cancer cell lines, suggesting their potential as anticancer agents (Ismail et al., 2017).

Safety And Hazards

- The compound may be harmful if ingested or inhaled.

- It can cause skin and eye irritation.

- Proper safety precautions should be followed during handling.

Future Directions

- Further research is needed to explore its biological activity, potential drug-likeness, and optimization for specific applications.

properties

IUPAC Name |

4-chloro-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N5O2/c19-12-6-4-11(5-7-12)17(26)23-24-10-21-16-15(18(24)27)9-22-25(16)14-3-1-2-13(20)8-14/h1-10H,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQWOHFNMJWFBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

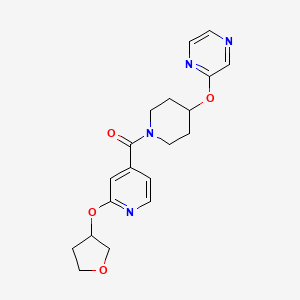

![[1-(tert-butyl)-1H-pyrazol-4-yl]{1-[(4-methylbenzyl)oxy]-2-naphthyl}methanone](/img/structure/B2748587.png)

![2-Chloro-N-[2-(3-chloropyridin-2-yl)-2-oxoethyl]acetamide](/img/structure/B2748590.png)

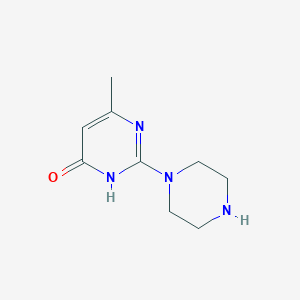

![7-methyl-N-(2-morpholinoethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2748591.png)

![N-(2-ethoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2748592.png)

![2-Cyclopropyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2748593.png)

![1h-Pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B2748594.png)

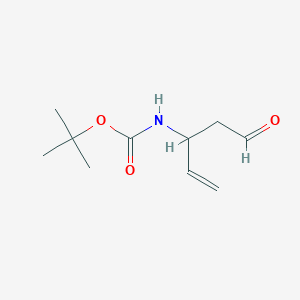

![ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2748602.png)

![1-{1-[3-(Benzenesulfonyl)propanoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2748606.png)

![4-chloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2748607.png)